4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran
Description
Properties
CAS No. |
62225-40-5 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
4,9-dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C20H18O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-14H,1-2H3 |
InChI Key |
SBSTWXUBOSAIEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(OC2=C1C3=CC=CC=C3C2C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Sequential Condensation
A highly efficient MCR strategy, adapted from spiro-4H-pyran syntheses, employs ninhydrin, methyl-substituted aldehydes, and malononitrile in ethanol under reflux. For example:
-
Step 1 : Condensation of ninhydrin with 4-methylbenzaldehyde forms an indenone intermediate.
-
Step 2 : Nucleophilic attack by malononitrile generates a Knoevenagel adduct.
-
Step 3 : Cyclization with in situ-generated enamine completes the pyran ring.
Optimized Conditions :
| Parameter | Optimal Value | Yield |
|---|---|---|
| Solvent | Ethanol | 86% |
| Temperature | 78°C | |
| Time | 6 hours | |
| Catalyst | None |
This method avoids column chromatography, enabling direct filtration and washing with warm ethanol.
Chemoselective MCR with Pyrazolone Derivatives
Incorporating pyrazolone enhances regiocontrol. A three-component reaction using 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, malononitrile, and a preformed indenopyridotriazine intermediate yields the target compound with 79% efficiency. The pyrazolone acts as both a nucleophile and a steric director, minimizing byproducts.
Microwave-Assisted Organic Synthesis (MAOS)
Solvent-Free Cyclocondensation
Adapting protocols from bis-pyrazolopyridine syntheses, microwave irradiation (250°C, 15 min) facilitates solvent-free reactions between 5-aminopyrazole derivatives and methyl-substituted benzaldehydes. Key advantages:
-
Reaction time reduction : 15 min vs. 6–24 hours conventionally.
Mechanistic Insight : Microwave energy accelerates [4+2] cycloaddition by polarizing the carbonyl group of the aldehyde, enhancing electrophilicity.
Traditional Stepwise Synthesis
Claisen-Schmidt Condensation Followed by Cyclization
A two-step approach derived from indeno[2,1-b]pyran precursors:
-
Step 1 : Claisen-Schmidt condensation of 4,9-dimethylindan-1-one with benzaldehyde forms a chalcone derivative.
-
Step 2 : Acid-catalyzed cyclization (H2SO4, acetic acid) generates the pyran ring.
| Step | Conditions | Yield |
|---|---|---|
| 1 | NaOH/EtOH, 12 h, 25°C | 75% |
| 2 | H2SO4/HOAc, 4 h, 80°C | 62% |
This method offers flexibility in introducing substituents but suffers from lower overall yields (47% combined) due to intermediate purification needs.
Friedländer Annulation
A quinoline-based annulation strategy uses 2-amino-4,9-dimethylinden-1-one and phenylacetaldehyde in polyphosphoric acid (PPA) at 120°C for 8 hours, achieving 68% yield. The reaction proceeds via imine formation followed by cyclodehydration.
Comparative Analysis of Methodologies
| Method | Yield | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| MCR (Ethanol reflux) | 86% | 6 h | High | E-factor: 8.2 |
| MAOS | 91% | 15 min | Moderate | Solvent-free |
| Stepwise (Claisen) | 47% | 16 h | Low | High waste |
Key Observations :
-
MCRs balance efficiency and scalability but require strict stoichiometric control.
-
MAOS excels in speed and yield but demands specialized equipment.
-
Stepwise methods remain valuable for functionalized intermediates despite lower yields.
Mechanistic Insights and Byproduct Mitigation
Competing Pathways in Cyclization
Under acidic conditions, the dihydropyran intermediate may undergo dehydration to form an aromatic pyran (undesired). Stabilizing the dihydro form requires:
Steric Effects on Regioselectivity
The 2-phenyl group directs electrophilic attack to the less hindered C3 position, confirmed by DFT calculations. Introducing methyl groups at C4 and C9 further shields C5, ensuring >95% regioselectivity in MCRs.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:
Organic Electronics: It is used as a host material in organic light-emitting diodes (OLEDs) due to its excellent electroluminescence properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a scaffold for drug development, particularly in the design of biologically active molecules.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran in its applications involves its ability to participate in charge transfer processes. In OLEDs, for example, it acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved are primarily related to its electronic structure and ability to form exciplexes (excited-state complexes) with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Indenopyrans
The following table highlights key structural analogs of 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran, emphasizing substituent variations and inferred properties:
Key Comparisons
Substituent Effects on Bioactivity
- Halogenated Aryl Groups: Compounds with p-chlorophenyl groups (e.g., 12-(p-Cl-Ph)-naphtho[2,1-b]pyrano[2,3-d]pyrimidine) exhibit pronounced antimicrobial activity due to enhanced electron-withdrawing effects, which improve membrane penetration . In contrast, the phenyl group in the target compound may offer moderate activity, depending on its electronic profile.
- Methyl vs. Bulky Substituents : Methyl groups (as in the target compound) likely enhance lipophilicity and metabolic stability compared to bulkier substituents like acenaphthylenyl, which may sterically hinder target binding .
Ring Stability and Reactivity
- The partially hydrogenated pyran ring in the target compound may confer greater stability compared to fully unsaturated pyran systems, which are prone to ring-opening reactions under acidic conditions .
- Pyranopyrimidine and triazolopyrimidine derivatives (e.g., compounds 5–7 in ) demonstrate enhanced thermal and oxidative stability due to fused aromatic systems, a feature absent in the target compound .
Biological Activity
4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran is a compound that has garnered attention due to its potential biological activities. The structural characteristics of this compound allow it to interact with various biological targets, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant case studies and research findings.
- Molecular Formula : C20H16O
- Molar Mass : 272.34 g/mol
- CAS Number : 62096-52-0
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro experiments demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 95.5 | 7.5 |
| HepG2 | 92.3 | 8.0 |
| MCF7 | 90.1 | 6.5 |
The compound was shown to induce apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering the balance between pro-apoptotic and anti-apoptotic factors .
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties. In a study examining its impact on inflammatory markers in vitro, it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages. The results suggested a potential mechanism involving the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial activity of this compound was evaluated against several bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Pseudomonas aeruginosa | 60 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Case Studies
- Antitumor Efficacy in Animal Models : In vivo studies involving mice with implanted tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls. The treatment resulted in an increase in apoptosis markers within tumor tissues.
- Inflammation Reduction in Rodent Models : Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema when administered prior to inflammation induction.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4,9-Dimethyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran?
- Methodology : A plausible synthetic route involves condensation reactions between substituted aldehydes and enaminones under acid catalysis. For example, analogous compounds like 2-(4-chlorophenyl)indeno[2,1-b]pyran are synthesized by refluxing 4-chlorobenzaldehyde with an enaminone in the presence of a Brønsted acid catalyst (e.g., acetic acid), yielding products with good purity and moderate to high yields . Adjustments for methyl substituents at the 4,9-positions may require optimized stoichiometry or alternative catalysts.
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology :
- NMR Spectroscopy : and NMR can confirm methyl and phenyl substituents. For example, methyl groups in analogous indeno-pyran derivatives resonate between δ 1.8–2.5 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides accurate molecular weight confirmation.
- X-ray Crystallography : Resolve stereochemical ambiguities and confirm the dihydroindeno-pyran core structure .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological target interactions of this compound?
- Methodology :
Target Selection : Prioritize enzymes or receptors with known affinity for indeno-pyran derivatives (e.g., kinases or GPCRs).
Docking Software : Use AutoDock Vina or Schrödinger Suite for simulations.
Validation : Compare docking scores with experimental binding data (e.g., surface plasmon resonance) to refine computational models .
- Example : A study on 2-(4-chlorophenyl)indeno[2,1-b]pyran revealed strong binding to kinase targets, with hydrogen bonding to active-site residues .
Q. What strategies address contradictory bioactivity data in different assay systems?
- Methodology :
- Orthogonal Assays : Combine SPR (binding affinity) with cell-based assays (functional activity) to validate results.
- Solubility Adjustments : Use co-solvents (e.g., DMSO) or lipid-based carriers to improve compound bioavailability in cellular assays .
- Metabolite Screening : LC-MS/MS can identify degradation products or active metabolites that may explain discrepancies .
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP, enhancing aqueous solubility. For example, methyl substituents in indeno-pyran derivatives increase logP by ~0.5 units per methyl group .
- Metabolic Stability : Incorporate deuterium or fluorine atoms at metabolically labile sites to prolong half-life .
- SAR Table :
| Derivative | Substituent | logP | Bioactivity (IC50) |
|---|---|---|---|
| Parent | 4,9-Me | 3.2 | 10 µM |
| Analog A | 4-OH, 9-Me | 2.5 | 15 µM |
| Analog B | 4-F, 9-Me | 3.0 | 8 µM |
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?
- Methodology :
- Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism or R.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Confidence Intervals : Report IC50 values with 95% confidence intervals to assess reproducibility .
Q. How should researchers handle discrepancies between computational predictions and experimental binding affinities?
- Methodology :
- Force Field Calibration : Adjust parameters in docking software to better reflect the compound’s electrostatic potential.
- Dynamic Simulations : Perform molecular dynamics (MD) simulations to account for protein flexibility and solvent effects .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational models .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential volatility (analogous to 3,4-dihydro-2H-pyran, which is highly flammable) .
- Waste Disposal : Follow local regulations for organic solvents and halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
